molecular formula C5H10ClF2NO B6194736 rac-(3R,4S)-4-(difluoromethyl)pyrrolidin-3-ol hydrochloride, trans CAS No. 2740592-71-4

rac-(3R,4S)-4-(difluoromethyl)pyrrolidin-3-ol hydrochloride, trans

Cat. No.: B6194736
CAS No.: 2740592-71-4
M. Wt: 173.6
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Description

rac-(3R,4S)-4-(difluoromethyl)pyrrolidin-3-ol hydrochloride, trans: is a chiral compound with significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-(difluoromethyl)pyrrolidin-3-ol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using difluoromethylating agents like difluoromethyl iodide or bromide.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound often involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or the hydroxyl group to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium iodide or potassium fluoride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives or deoxygenated products.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(difluoromethyl)pyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The difluoromethyl group and the hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • rac-(3R,4S)-4-(methyl)pyrrolidin-3-ol hydrochloride, trans
  • rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans
  • rac-(3R,4S)-4-(chloromethyl)pyrrolidin-3-ol hydrochloride, trans

Comparison:

  • rac-(3R,4S)-4-(difluoromethyl)pyrrolidin-3-ol hydrochloride, trans is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties.
  • The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability compared to the methyl or chloromethyl analogs.
  • The trifluoromethyl analog may exhibit different reactivity and binding affinity due to the additional fluorine atom.

Properties

CAS No.

2740592-71-4

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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